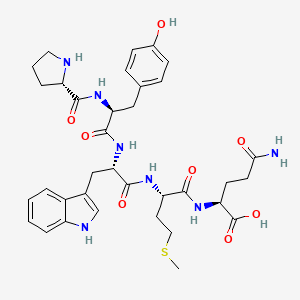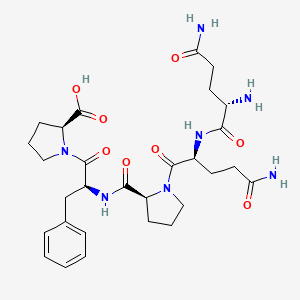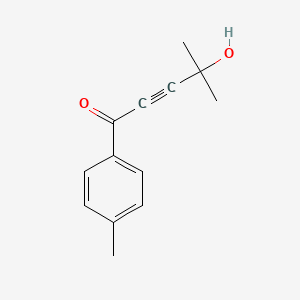
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid: is a complex organic compound with the molecular formula C25H38O4 It is characterized by the presence of a hydroxyl group at the second position and an octadec-9-enoyl group at the fifth position on a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(octadec-9-enoyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid with octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the octadec-9-enoyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-5-(octadec-9-enoyl)benzoic acid or 2-carboxy-5-(octadec-9-enoyl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(octadecanoyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(octadec-9-enoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the octadec-9-enoyl chain play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to fully understand its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-(octadec-9-en-1-yl)benzoic acid: Similar structure but with a different alkyl chain.
2-Hydroxy-5-(octadecanoyl)benzoic acid: Saturated version of the compound.
2-Hydroxy-5-(hexadec-9-enoyl)benzoic acid: Similar structure with a shorter alkyl chain.
Uniqueness
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid is unique due to its specific structural features, including the presence of both a hydroxyl group and an unsaturated long-chain fatty acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
253874-45-2 |
|---|---|
Formule moléculaire |
C25H38O4 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
2-hydroxy-5-octadec-9-enoylbenzoic acid |
InChI |
InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)21-18-19-24(27)22(20-21)25(28)29/h9-10,18-20,27H,2-8,11-17H2,1H3,(H,28,29) |
Clé InChI |
ZERLDCHYZDASDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)




![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)


![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
